N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-6-7-14(2)18-17(13)22-20(27-18)23(11-15-5-3-4-8-21-15)19(24)16-12-25-9-10-26-16/h3-8,12H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEANIDALXPNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4,7-dimethyl-1,3-benzothiazole and 2-pyridinemethanol. The synthesis may involve the following steps:
Formation of the Benzothiazole Core: This step involves the cyclization of appropriate precursors to form the benzothiazole ring.
Attachment of the Pyridine Moiety: The pyridine group is introduced through a nucleophilic substitution reaction.
Formation of the Dioxine Ring: The dioxine ring is formed through a cyclization reaction involving appropriate diol precursors.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be explored for its potential therapeutic applications in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. For example, it may inhibit enzyme activity or bind to receptors to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) (reported in ) and other benzothiazole derivatives.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Structural Complexity: The target compound integrates three distinct heterocycles (benzothiazole, pyridine, dioxine), whereas Compound 1l features a fused imidazopyridine system with electron-withdrawing nitro and cyano groups. This difference likely impacts electronic properties and target selectivity. For example, the nitro group in 1l may enhance reactivity in electrophilic substitution reactions compared to the methyl groups in the target compound .
Functional Group Effects: The carboxamide group in the target compound could improve water solubility and hydrogen-bonding capacity relative to the ester groups in 1l.
Synthetic Accessibility :
- Compound 1l was synthesized in a moderate 51% yield via a one-pot reaction, suggesting scalability. In contrast, the multi-step synthesis of the target compound (inferred from its complex structure) may present challenges in yield optimization and purification.
Biological Activity :
- While neither compound has disclosed bioactivity data, benzothiazole analogs are frequently explored as kinase inhibitors or antimicrobial agents. The pyridine and dioxine groups in the target compound may mimic cofactors or substrates in enzymatic processes, whereas the nitrophenyl group in 1l could act as a redox-active moiety .
Biological Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound belonging to the benzothiazole class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties. The unique combination of functional groups in its structure may confer specific biological properties, making it a subject of ongoing research.
Molecular Structure and Properties
Molecular Formula : C18H20N4O3S
Molecular Weight : 366.44 g/mol
InChI Key : A unique identifier that aids in database searches.
The structure includes a benzothiazole core, a dioxine moiety, and a carboxamide group, which are critical for its biological activity. The arrangement of atoms can influence the compound's interaction with biological targets.
The mechanism of action for this compound is likely associated with its interaction with specific proteins or enzymes. The presence of multiple functional groups allows for various interactions that can modulate biochemical pathways. For instance, benzothiazole derivatives have been shown to exhibit activities such as:
- Antimicrobial Activity : Compounds in this class often demonstrate significant antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary studies indicate potential antiproliferative effects against cancer cell lines, suggesting that this compound may inhibit tumor growth through specific molecular pathways.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related benzothiazole derivatives. Here are some key findings:
- Anticancer Activity :
- Antimicrobial Efficacy :
- Enzyme Inhibition :
Data Summary
The following table summarizes key biological activities associated with benzothiazole derivatives:
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis processes. Key steps include:
- Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Dioxine Moiety : Dioxine rings can be synthesized via condensation reactions.
- Attachment of Functional Groups : Final modifications introduce the carboxamide and pyridine groups.
Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High Performance Liquid Chromatography) are employed to characterize the synthesized compound.
Q & A
Q. Q1. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?
Answer: The compound’s synthesis involves multi-step reactions, including coupling of the benzothiazole and pyridine moieties with the dihydrodioxine-carboxamide backbone. Key challenges include steric hindrance from the 4,7-dimethylbenzothiazole group and regioselectivity during alkylation of the pyridine-methyl group. Optimization strategies include:
- Temperature control : Maintaining 60–80°C during amide bond formation to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Catalysts : Use of coupling agents like HATU or EDCI for efficient carboxamide formation .
- Purification : HPLC or column chromatography to isolate the final product, with yields typically ranging from 45% to 68% depending on stepwise efficiency .
Q. Q2. Which spectroscopic methods are most reliable for confirming the compound’s structure and purity?
Answer:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.35–2.50 ppm (dimethyl groups on benzothiazole) and δ 4.20–4.40 ppm (dihydrodioxine protons) are critical for structural confirmation .
- ¹³C NMR : Signals near δ 165–170 ppm confirm the carboxamide carbonyl group .
- Mass spectrometry (MS) : High-resolution ESI-MS can distinguish the molecular ion peak ([M+H]⁺) with an error margin < 2 ppm .
- HPLC : Purity >95% is achievable using a C18 column with a methanol/water gradient .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies in bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) may arise from:
- Assay conditions : Variations in pH, temperature, or buffer systems can alter binding kinetics. Standardize protocols using guidelines from .
- Compound stability : Degradation under storage (e.g., hydrolysis of the carboxamide group) can reduce potency. Monitor stability via LC-MS over time .
- Target selectivity : Off-target interactions may skew results. Use siRNA knockdown or CRISPR-edited cell lines to validate specificity .
Q. Q4. What computational and experimental approaches are recommended for studying its structure-activity relationships (SAR)?
Answer:
- Molecular docking : Model interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on the pyridine-methyl group’s role in binding .
- Analog synthesis : Modify the dihydrodioxine ring (e.g., introduce substituents) to assess impact on solubility and activity .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₐ) for SAR refinement .
Q. Q5. How can reaction mechanisms for its degradation or metabolic pathways be elucidated?
Answer:
- In vitro metabolism : Incubate with liver microsomes and monitor metabolites via LC-MS/MS. Key pathways likely involve oxidation of the pyridine ring or hydrolysis of the carboxamide .
- Isotopic labeling : Use ¹⁴C-labeled analogs to track metabolic byproducts in animal models .
- Computational prediction : Tools like Meteor Nexus can prioritize likely degradation pathways for experimental validation .
Methodological Guidance
Q. Q6. What strategies improve reproducibility in multi-step syntheses of this compound?
Answer:
- Detailed reaction logs : Document exact stoichiometry, solvent batches, and humidity levels, as minor variations can alter yields .
- Intermediate characterization : Validate each synthetic intermediate via ¹H NMR and TLC before proceeding .
- Automated systems : Use flow chemistry for precise control of reaction parameters (e.g., residence time, mixing efficiency) .
Q. Q7. How should researchers design experiments to assess its potential as a kinase inhibitor?
Answer:
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) at 1–10 µM concentrations .
- Cellular assays : Measure phosphorylation inhibition in A549 or HEK293 cells using Western blot .
- Co-crystallization : Attempt X-ray crystallography with target kinases to identify binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
